4-Methylindoline

Vue d'ensemble

Description

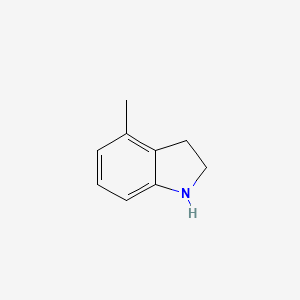

4-Methylindoline is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.194. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Methylindoline is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It has shown potential in developing compounds targeting neurological disorders, cancer, and other medical conditions. The compound's structure allows it to interact with multiple biological targets, making it valuable in medicinal chemistry.

Case Studies in Pharmaceutical Applications

- Cytotoxic Effects : A derivative of this compound demonstrated significant cytotoxicity against osteosarcoma cells, with an IC50 value of approximately 74 μM. The mechanism involved inducing apoptosis and inhibiting cell migration, which highlights its potential as a chemotherapeutic agent.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | 74 | Induces apoptosis, inhibits migration |

Biological Research

The compound serves as a valuable probe in biological studies, helping researchers understand cellular processes and interactions. Its ability to influence various biochemical pathways allows for significant advancements in medical science.

- Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its effectiveness against resistant strains suggests potential applications in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong |

Material Science

In material science, this compound is incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industrial contexts.

Flavor and Fragrance Industry

The compound is also utilized in the flavor and fragrance industry, contributing to the formulation of perfumes and food products. Its unique scent profile enhances consumer appeal, making it a desirable component in product development.

Agricultural Applications

Research has explored the potential of this compound as a plant growth regulator. Its application could promote healthier crop yields and support sustainable farming practices, addressing critical food security challenges.

Anti-inflammatory Activity

Studies have shown that derivatives of this compound can significantly inhibit inflammatory markers such as IL-6 and IL-8 in vitro, suggesting potential use in treating chronic inflammatory conditions.

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |

|---|---|---|

| Lead Compound (derived from this compound) | 63 | 49 |

Analyse Des Réactions Chimiques

Acylation Reactions

4-Methylindoline can undergo acylation to form derivatives with functional groups such as amides or esters. For example, tert-butyl this compound-1-carboxylate is synthesized by reacting this compound with tert-butyl chloroformate in the presence of a base like triethylamine, typically in dichloromethane at low temperatures. This reaction leverages the nucleophilic nitrogen atom in the indoline ring, which attacks the electrophilic carbonyl carbon of the acyl chloride.

Oxidation and Reduction

-

Oxidation : Indole derivatives are prone to oxidation, forming oxindole derivatives . While direct oxidation of this compound is not explicitly reported, analogous reactions might yield oxidized products under strong oxidizing agents like potassium permanganate.

-

Reduction : this compound can be synthesized via reduction of 4-methylindole using agents like lithium aluminum hydride . Conversely, oxidation of this compound could regenerate the aromatic indole structure, though this is not detailed in available sources.

Data Table: Key Reactions of this compound

Propriétés

IUPAC Name |

4-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRIUSPUGCAPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977698 | |

| Record name | 4-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-16-1 | |

| Record name | 4-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.